N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a benzo[b]thiophene core, a chloro group, a methoxy group, and a sulfonamide functional group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is responsible for the nocturnal rhythm of melatonin production in the pineal gland . Specific AANAT inhibitors could be useful for the treatment of different physiopathological disorders encountered in diseases such as seasonal affective disorders or obesity .
Mode of Action
The compound interacts with its target, AANAT, by inhibiting its activity . This inhibition could potentially disrupt the normal rhythm of melatonin production, leading to changes in sleep patterns and other physiological processes regulated by melatonin .
Biochemical Pathways
The compound affects the melatonin biosynthesis pathway by inhibiting the AANAT enzyme . This could lead to a decrease in melatonin levels, affecting various downstream effects such as sleep regulation, mood, and immune function .
Result of Action
The inhibition of AANAT by this compound could lead to a decrease in melatonin production . This could potentially result in changes in sleep patterns, mood, and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core but may differ in the substituents attached to the core.
Sulfonamide derivatives: These compounds contain the sulfonamide functional group but may have different aromatic or aliphatic groups.
Uniqueness: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c1-23-15-7-6-11(18)8-17(15)25(21,22)19-9-14(20)13-10-24-16-5-3-2-4-12(13)16/h2-8,10,14,19-20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZSXQVGGWMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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